1-Phenylbutan-2-ol

描述

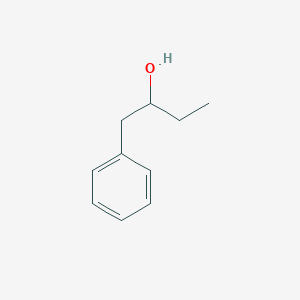

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862380 | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-70-2 | |

| Record name | 1-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Ethylphenethyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylbutan 2 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis encompasses a range of techniques that create chiral molecules from prochiral or racemic precursors, yielding a product with a significant enantiomeric excess (ee).

One of the most direct routes to chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone. For 1-phenylbutan-2-ol, the precursor is 1-phenyl-2-butanone. This transformation involves the addition of a hydride (H⁻) to the carbonyl group, where the trajectory of the hydride attack is controlled by a chiral catalyst or reagent, leading to the preferential formation of one enantiomer.

Prominent methods for this reduction include catalytic transfer hydrogenation and reductions using chiral borane (B79455) reagents. masterorganicchemistry.commdpi.com Asymmetric transfer hydrogenation, famously developed by Noyori and others, often utilizes ruthenium catalysts coordinated to chiral diamine ligands. chempedia.info These systems transfer hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone with high enantioselectivity. masterorganicchemistry.comchempedia.info

Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. masterorganicchemistry.comchempedia.info The catalyst forms a complex with the borane and the ketone, creating a rigid, chair-like transition state that directs the hydride delivery to one face of the carbonyl, resulting in high enantiomeric excess. masterorganicchemistry.com

The following table summarizes representative conditions for the enantioselective reduction of ketones, which are applicable to the synthesis of this compound.

| Catalyst System | Reductant | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |

| RuCl(S,S)-Tsdpen | HCOOH/Et₃N | Aryl Alkyl Ketones | 94-99 | 97-99 | chempedia.info |

| (S)-Me-CBS (Oxazaborolidine) | BH₃·Me₂S | Aryl Alkyl Ketones | 93 | 91 | chempedia.info |

| NiH/t-Bu-Pmrox | Pinacolborane | α,β-Unsaturated Ketones | 99 | >99 | |

| Baker's Yeast (S. cerevisiae) | Glucose | Aryl Alkyl Ketones | >99 | 99 |

The success of enantioselective reductions hinges on the design and synthesis of effective chiral catalysts. A vast number of chiral ligands and catalysts have been developed to achieve high selectivity for a broad range of substrates.

Transition Metal Catalysts: For asymmetric transfer hydrogenation, catalysts like RuCl(S,S)-Tsdpen are exemplary. chempedia.info In this structure, the ruthenium metal center is the active site, while the chirality is imparted by the (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand. The precise spatial arrangement of the ligand's phenyl and tosyl groups creates a chiral environment that differentiates between the two faces of the prochiral ketone.

Oxazaborolidine Catalysts: The CBS catalyst, derived from the chiral amino alcohol (S)-prolinol, is a cornerstone of asymmetric reduction. masterorganicchemistry.comchempedia.info Its rigid bicyclic structure effectively shields one face of the coordinated ketone, allowing the borane to attack only from the less hindered direction.

Modern Catalyst Systems: Research continues to yield novel catalysts with improved activity and selectivity. For instance, a nickel-hydride catalyst system employing a newly designed chiral bis(oxazoline) ligand, t-Bu-Pmrox, has shown exceptional efficiency and enantioselectivity in the 1,2-reduction of enones. Such developments highlight the ongoing effort to create more general and robust catalysts for asymmetric transformations.

An alternative asymmetric approach involves the formation of the carbon-carbon bond adjacent to the alcohol's chiral center in a stereocontrolled manner. This can be achieved through the alkylation of a chiral enolate or the addition of an organometallic reagent to a carbonyl compound bearing a chiral auxiliary.

A common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, an achiral ketone like 2-butanone (B6335102) can be condensed with a chiral amine, such as one derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone. Deprotonation of this hydrazone generates a chiral enolate equivalent. Subsequent alkylation with an electrophile, like benzyl (B1604629) bromide, occurs from the less sterically hindered face, as directed by the bulky auxiliary. Finally, removal of the auxiliary reveals the chiral α-benzylated ketone, which can then be reduced to this compound.

Similarly, chiral oxazolidinones, known as Evans auxiliaries, can be acylated with propionyl chloride to form a chiral imide. Deprotonation generates a specific Z-enolate, which is then alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid derivative, which can be converted to the desired alcohol. The key to these methods is the predictable facial selectivity imposed by the chiral scaffold.

Biocatalytic Routes to this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility.

Kinetic resolution is a widely used biocatalytic method for separating the enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For racemic alcohols like this compound, this is typically an acylation reaction catalyzed by a lipase (B570770) enzyme.

The process involves treating the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase. Lipases like Candida antarctica lipase B (CALB) or Candida rugosa lipase often show high enantioselectivity. For example, the lipase might selectively acylate the (R)-enantiomer, converting it to (R)-1-phenylbutyl acetate, while leaving the (S)-1-phenylbutan-2-ol largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

| Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | ee (%) | Reference |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene (B28343) | (R)-1-phenylethyl acetate | ~50 | >99 | |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene / [EMIM][BF₄] | (S)-ester product | 28.2 | 96.2 (eeₚ) | |

| Burkholderia cenocepacia Lipase | Vinyl Acetate | n-Hexane | (S)-1-phenylethanol | ~50 | 99.2 (eeₛ) |

Note: Data is for the analogous substrate 1-phenylethanol, demonstrating the principle of enzymatic resolution.

To overcome the 50% yield limitation of kinetic resolution, chemoenzymatic strategies have been developed. The most prominent of these is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution of the racemic alcohol with an in-situ racemization of the slower-reacting enantiomer.

In a typical DKR of a racemic alcohol, the system contains the substrate, a lipase, an acyl donor, and a metal-based racemization catalyst. As the enzyme selectively acylates one enantiomer (e.g., the R-form), the remaining S-enantiomer is continuously racemized back to the R/S mixture by the metal catalyst. This ensures that the substrate pool for the enzyme is never depleted of the reactive R-enantiomer. Through this concurrent resolution and racemization, the racemic starting material can theoretically be converted into a single enantiomer of the acylated product with up to 100% yield. Ruthenium complexes, such as (η⁵-C₅Ph₅)RuCl(CO)₂, have proven to be highly effective racemization catalysts that are compatible with enzymatic conditions. This powerful combination of biocatalysis and organometallic catalysis represents a highly efficient route to enantiomerically pure chiral alcohols.

Classical Chemical Synthesis Routes and Modern Enhancements

Traditional organic synthesis provides a robust and versatile platform for the preparation of this compound. Modern advancements have focused on improving efficiency, selectivity, and sustainability.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a fundamental method for synthesizing alcohols. libretexts.org The synthesis of this compound, a secondary alcohol, can be achieved by the reaction of an appropriate Grignard reagent with an aldehyde. There are two primary retrosynthetic disconnections for this target molecule:

Reaction of phenylacetaldehyde (B1677652) with ethylmagnesium bromide: In this approach, the ethyl group is introduced as the nucleophile.

Reaction of benzaldehyde (B42025) with propylmagnesium bromide: This route involves the addition of a propyl nucleophile to benzaldehyde. However, this would lead to 1-phenyl-1-butanol, a constitutional isomer, not this compound. Therefore, the first approach is the correct one for the desired product.

The general reaction scheme involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org

| Reactant 1 | Reactant 2 | Product |

| Phenylacetaldehyde | Ethylmagnesium bromide | This compound |

The reduction of the corresponding ketone, 1-phenylbutan-2-one, is a direct and common method for the synthesis of this compound. youtube.com This transformation can be achieved using various reducing agents.

Hydride Reductions: Complex metal hydrides are widely used for the reduction of ketones to secondary alcohols.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like ethanol (B145695) or methanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that readily reduces ketones. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a separate aqueous workup.

Catalytic Hydrogenation: This method involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst. libretexts.org

Catalysts: Common catalysts include platinum (Pt), palladium (Pd), and Raney nickel.

Conditions: The reaction is typically carried out under pressure.

The choice of reducing agent or catalyst can influence the stereochemical outcome of the reaction, especially if chiral catalysts or additives are employed to achieve enantioselectivity.

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. researchgate.netmdpi.com This approach reduces waste, saves time, and minimizes resource consumption. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, the principles can be applied by combining known reactions. For instance, a one-pot process could potentially involve the in-situ formation of a Grignard reagent followed by its reaction with an aldehyde.

The development of one-pot procedures is of significant interest in the pharmaceutical industry for creating libraries of structurally diverse compounds. researchgate.net For example, the synthesis of various pyran derivatives has been achieved through one-pot, three-component reactions. scispace.comresearchgate.net A hypothetical one-pot synthesis of this compound could involve the reaction of benzaldehyde, an ethyl halide, and a reducing agent in the presence of a suitable catalyst system.

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble solid support (resin) during a sequence of chemical reactions. nih.gov A key advantage of SPOS is the ability to use large excesses of reagents to drive reactions to completion, with purification simplified to washing the resin to remove excess reagents and by-products. libretexts.org

While extensively used for the synthesis of peptides and oligonucleotides, the principles of SPOS are also applicable to the synthesis of small organic molecules, including alcohols. For the synthesis of an alcohol like this compound, a suitable starting material would be attached to a resin via a linker. Subsequent chemical transformations would be carried out on the resin-bound substrate. Finally, the desired alcohol would be cleaved from the resin. Various resins and linkers, such as the Wang resin or chlorotrityl resins, have been developed for the attachment of alcohol functionalities. nih.gov This methodology is particularly well-suited for the creation of chemical libraries for screening purposes.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound is not merely a theoretical exercise but a practical evolution in chemical process design. This section explores the key green principles that are reshaping the production of this important chemical compound.

Atom Economy Maximization in Reaction Design

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgprimescholars.com Reactions with high atom economy are inherently less wasteful. wikipedia.org In the context of this compound synthesis, this principle favors addition and rearrangement reactions over substitution and elimination reactions, which generate stoichiometric byproducts. kccollege.ac.in

The most common and atom-economical route to this compound is the catalytic hydrogenation of 1-phenyl-2-butanone. wikipedia.orgresearchgate.net This reaction involves the addition of a hydrogen molecule across the carbonyl group, theoretically achieving 100% atom economy as all atoms from the reactants are incorporated into the single product. rsc.org This stands in stark contrast to classical, less atom-economical methods such as the Grignard reaction, which, while effective, generates significant salt byproducts that require disposal.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-Phenyl-2-butanone (C10H12O), Hydrogen (H2) | This compound (C10H14O) | None | 100% |

| Grignard Reaction Example | Phenylacetaldehyde (C8H8O), Ethylmagnesium Bromide (C2H5MgBr), then H3O+ workup | This compound (C10H14O) | Mg(OH)Br, H2O | ~56.5% |

Development of Greener Solvents and Reaction Media

Solvents constitute a large portion of the mass in a typical chemical reaction and are a primary source of waste and environmental concern. acs.orgnumberanalytics.com The development of greener solvents focuses on materials that are less toxic, derived from renewable resources, biodegradable, and recyclable. numberanalytics.commgesjournals.com

For the synthesis of this compound, significant progress has been made in replacing traditional volatile organic solvents (VOCs) like toluene or tetrahydrofuran (THF) with more benign alternatives.

Biocatalysis in Aqueous Media: Biocatalytic reductions of 1-phenyl-2-butanone using whole-cell catalysts or isolated enzymes are often performed in water, the greenest solvent. jetir.orgbibliotekanauki.pl Studies have successfully employed Lactobacillus paracasei in aqueous systems to produce (S)-4-phenyl-2-butanol. researchgate.net

Bio-based Solvents: 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, bio-derived alternative to THF. nih.govresearchgate.net It is produced from renewable resources like furfural, has a higher boiling point, lower water solubility, and greater stability, which facilitates easier product recovery and solvent recycling. nih.govchempoint.com 2-MeTHF is a suitable medium for organometallic reactions that can be used to synthesize this compound. researchgate.networktribe.com

Other Green Solvents: Glycerol, a non-toxic and biodegradable liquid, has been successfully used as a solvent for the enantioselective reduction of 4-phenyl-2-butanone with Saccharomyces cerevisiae, allowing for simple product extraction. researchgate.net Supercritical carbon dioxide (scCO2) is another alternative, noted for its non-polar solvent properties at critical temperature and pressure, making it suitable for hydrogenation reactions. jetir.org

| Solvent | Type | Boiling Point (°C) | Origin | Key Green Attributes |

|---|---|---|---|---|

| Toluene | Conventional (VOC) | 111 | Petroleum | Poor; toxic, environmental hazard |

| Tetrahydrofuran (THF) | Conventional (VOC) | 66 | Petroleum | Poor; forms peroxides, high volatility |

| Water | Green | 100 | Natural | Excellent; non-toxic, non-flammable, cheap. jetir.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | 80 | Renewable (Biomass). nih.gov | Good; easier recycling, higher stability than THF. chempoint.com |

| Glycerol | Green (Bio-based) | 290 | Renewable (Biomass) | Excellent; non-toxic, biodegradable, recyclable. researchgate.net |

Catalyst Selection for Reduced Environmental Impact

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused indefinitely. nih.gov The selection of catalysts with low environmental impact is crucial for the green synthesis of this compound, primarily achieved through the reduction of 1-phenyl-2-butanone.

Biocatalysis: The use of enzymes (biocatalysts) represents an ideal green chemistry tool. bibliotekanauki.pl Enzymes operate under mild conditions (room temperature, neutral pH, in water), are biodegradable, and exhibit exceptional selectivity (chemo-, regio-, and stereoselectivity). bibliotekanauki.pltudelft.nl Various ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often within whole-cell systems like Saccharomyces cerevisiae or Lactobacillus species, are used for the asymmetric reduction of 1-phenyl-2-butanone to yield specific enantiomers of this compound with high enantiomeric excess. researchgate.netresearchgate.netnih.gov For instance, a one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856), proceeding through the ketone intermediate. nih.gov

Recyclable Heterogeneous Catalysts: Noble metal catalysts supported on solid materials like titania (TiO2) or carbon are effective for the hydrogenation of 1-phenyl-2-butanone. researchgate.net Platinum on titania (Pt/TiO2) has been studied for this specific conversion. researchgate.net The key environmental advantage is the ease with which these heterogeneous catalysts can be separated from the reaction mixture (e.g., by filtration) and recycled for multiple runs, minimizing metal leaching into the product and reducing waste. mdpi.comacs.org Nanoparticle catalysts, such as those made from iridium, rhodium, or ruthenium, are also being developed for their high activity and recyclability in hydrogenating carbonyl compounds. mdpi.comacs.orgnih.gov

| Catalyst Type | Example Catalyst/System | Substrate | Key Environmental Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst (Whole-cell) | Lactobacillus paracasei BD71 | 1-Phenyl-2-butanone | Operates in water, mild conditions, high stereoselectivity, biodegradable. | researchgate.net |

| Biocatalyst (Whole-cell) | Saccharomyces cerevisiae | 1-Phenyl-2-butanone | Uses green solvent (glycerol), renewable, non-toxic. | researchgate.net |

| Biocatalyst (Isolated Enzyme) | Alcohol Dehydrogenases (ADHs) | This compound (racemic) | Enzymatic cascade, in-situ cofactor recycling, high enantioselectivity. | nih.gov |

| Heterogeneous Catalyst | 4% Pt/TiO2 | 1-Phenyl-2-butanone | Easily separated by filtration, recyclable, high activity. | researchgate.net |

| Homogeneous Catalyst | Recyclable Mn(I) Complexes | Aryl Alkyl Ketones | Base-free hydrogenation, catalyst can be recycled from residue. | nih.gov |

Strategies for Reducing Chemical Derivatization and Waste

A core principle of green chemistry is to minimize or avoid unnecessary derivatization, such as the use of protecting groups, as these steps require additional reagents and generate waste. nih.govnih.gov Strategies to achieve this in the synthesis of this compound focus on enhancing reaction selectivity.

The high selectivity of biocatalysts is a primary strategy for avoiding protecting groups. tudelft.nl An enzyme like a ketoreductase can selectively reduce the carbonyl group of 1-phenyl-2-butanone to the desired secondary alcohol without affecting the aromatic phenyl ring, thus eliminating the need to protect the ring, a step that might be considered in some complex chemical pathways. nih.gov

Similarly, the development of chemoselective chemical catalysts allows for reactions to target a specific functional group in a multifunctional molecule. acs.orgacs.org For the synthesis of this compound, a chemoselective hydrogenation catalyst would reduce the ketone function in preference to the aromatic ring. Research on the hydrogenation of 4-phenyl-2-butanone over Pt/TiO2 shows that selectivity can be tuned by solvent choice, with some solvents favoring the formation of 4-phenyl-2-butanol over the product where the ring is also hydrogenated (4-cyclohexyl-2-butanol). researchgate.net This inherent selectivity avoids the need for derivatization to protect the phenyl group.

One-pot syntheses and cascade reactions, where multiple transformations occur in the same reactor, are also powerful tools for waste reduction. nih.govnih.gov These processes minimize the need for intermediate workup and purification steps, which are major sources of solvent and material waste. The development of an enzymatic cascade to convert a racemic alcohol to a chiral amine via a ketone intermediate highlights the efficiency of such one-pot biocatalytic systems. nih.gov

| Strategy | Description | Application to this compound Synthesis |

|---|---|---|

| Use of Chemoselective Catalysts | Catalysts that react with only one functional group in a multifunctional molecule. acs.org | Hydrogenation catalysts (e.g., Pt/TiO2) can be selected to reduce the ketone group of 1-phenyl-2-butanone without reducing the aromatic ring, avoiding the need for ring protection. researchgate.net |

| Biocatalysis | Enzymes possess natural chemo-, regio-, and stereoselectivity. bibliotekanauki.pltudelft.nl | Ketoreductases selectively reduce the carbonyl group to an alcohol with high enantiopurity, eliminating extra steps for chiral resolution or functional group protection. nih.gov |

| One-Pot / Cascade Reactions | Multiple reaction steps are performed sequentially in a single reactor without isolating intermediates. nih.gov | An enzymatic cascade can perform oxidation of a racemic alcohol followed by stereoselective amination in one pot, demonstrating a pathway that minimizes workup waste. nih.gov |

Reaction Mechanisms and Chemical Transformations of 1 Phenylbutan 2 Ol

Mechanistic Elucidation of Key Reactions

The transformation of 1-phenylbutan-2-ol involves several key reaction types, including oxidation, reduction, substitution, and dehydration. Each of these processes follows distinct mechanistic routes to yield a variety of chemical entities.

As a secondary alcohol, this compound can be oxidized to form a ketone. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon (C2) bearing the hydroxyl group. This process results in the formation of a carbon-oxygen double bond.

The primary product of the oxidation of this compound is 1-phenylbutan-2-one . This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents, such as chromic acid (prepared from potassium dichromate and sulfuric acid), readily facilitate this conversion. Milder, more selective reagents like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are also highly effective and are often preferred in modern synthesis to avoid over-oxidation or side reactions.

The general mechanism for oxidation using a chromium(VI) reagent, such as PCC, involves two main stages:

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom of the oxidizing agent. A proton transfer then occurs, leading to the formation of a chromate ester intermediate.

E2-like Elimination: A base (such as pyridine, in the case of PCC) removes the proton from the carbon that was attached to the hydroxyl group. This initiates a cascade where the electrons from the C-H bond move to form the C=O pi bond, and the bond between the oxygen and the chromium breaks, with the chromium atom acting as the leaving group.

Table 1: Common Reagents for the Oxidation of this compound

| Reagent | Product | Typical Conditions |

| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | 1-Phenylbutan-2-one | Aqueous acid, heat |

| Pyridinium Chlorochromate (PCC) | 1-Phenylbutan-2-one | Dichloromethane (CH₂Cl₂), room temp. |

| Dess-Martin Periodinane (DMP) | 1-Phenylbutan-2-one | Dichloromethane (CH₂Cl₂), room temp. |

The reduction of this compound involves the removal of the hydroxyl group, a process known as deoxygenation, to yield the corresponding saturated alkane, 1-phenylbutane . Since the hydroxyl group is a poor leaving group, this transformation is typically achieved through indirect methods.

A common strategy involves two steps:

Conversion to a Better Leaving Group: The alcohol is first converted into a derivative with a good leaving group, such as a tosylate ester (by reacting with tosyl chloride) or a halide.

Reductive Cleavage: The resulting derivative is then treated with a reducing agent. For instance, the tosylate can be reduced to the alkane using a strong hydride source like lithium aluminum hydride (LiAlH₄).

Another approach is the Barton-McCombie deoxygenation, a radical-based method. In this procedure, the alcohol is converted into a thiocarbonyl derivative (e.g., a xanthate). Treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) generates a radical at the carbon, which then abstracts a hydrogen atom from the tin hydride to form the alkane. Modern methods also allow for the direct deoxygenation of alcohols using silanes in the presence of a boron catalyst. nih.govoup.com These methods are valuable as they proceed under neutral conditions, avoiding the carbocation rearrangements that can occur in acidic media. rsc.org

Table 2: Representative Deoxygenation Pathways for this compound

| Pathway | Step 1 Reagent(s) | Step 2 Reagent(s) | Product |

| Tosylate Reduction | Tosyl Chloride (TsCl), Pyridine | Lithium Aluminum Hydride (LiAlH₄) | 1-Phenylbutane |

| Barton-McCombie | NaH, CS₂, CH₃I | Bu₃SnH, AIBN | 1-Phenylbutane |

The direct displacement of the hydroxyl group is difficult due to it being a poor leaving group. Therefore, substitution reactions at the C2 position of this compound require the -OH group to first be converted into a better leaving group.

Reaction with Hydrogen Halides: Treatment with strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), a good leaving group (water). For a secondary alcohol like this compound, the subsequent departure of water can lead to a secondary carbocation, and the reaction may proceed via an Sₙ1 mechanism, yielding a racemic mixture of 2-bromo-1-phenylbutane or 2-chloro-1-phenylbutane. Rearrangements are possible but less favored if the resulting carbocation is not significantly more stable.

Reaction with Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃): These reagents are used to convert alcohols to alkyl chlorides and alkyl bromides, respectively, under milder conditions that avoid carbocation formation. chadsprep.comchemistrysteps.comyoutube.com The reaction typically proceeds through an Sₙ2 mechanism, which involves a backside attack by the halide ion on the carbon bearing the activated hydroxyl group. chadsprep.comchemistrysteps.comyoutube.com This results in an inversion of stereochemistry at the chiral center. These methods are generally preferred for primary and secondary alcohols to prevent rearrangements. masterorganicchemistry.com

Formation of Sulfonate Esters: A widely used method to create an excellent leaving group is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. vaia.com This transformation occurs with retention of configuration at the stereocenter and produces 1-phenylbutan-2-yl tosylate. The resulting tosylate group is an excellent leaving group for subsequent substitution or elimination reactions.

The elimination of water from an alcohol, known as dehydration, yields an alkene. For this compound, this is typically achieved by heating with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgyoutube.com

The reaction proceeds via an E1 mechanism for secondary alcohols: libretexts.orgchemguide.co.ukdocbrown.info

Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into a good leaving group (H₂O).

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation at the C2 position (1-phenylbutan-2-yl cation).

Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation.

Two primary alkene products can be formed, depending on which proton is removed:

Removal of a proton from C1: This yields 1-phenylbut-1-ene . This product is a conjugated system, as the newly formed double bond is conjugated with the phenyl ring, which provides significant resonance stabilization.

Removal of a proton from C3: This yields 1-phenylbut-2-ene . This alkene is less substituted and not conjugated with the phenyl ring.

According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. In this case, 1-phenylbut-1-ene is not only more substituted but also stabilized by conjugation, making it the major product of the dehydration reaction. libretexts.org Both (E) and (Z) stereoisomers of 1-phenylbut-1-ene can be formed.

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of reactions involving this compound is of critical importance, particularly in asymmetric synthesis where control over the three-dimensional arrangement of atoms is paramount.

The E2 (bimolecular elimination) reaction is stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. libretexts.org This is a key feature when considering the elimination of a derivative of this compound, such as its tosylate.

The E2 mechanism requires a specific geometric arrangement known as anti-periplanar geometry . chemistrysteps.comchemistrysteps.com In this conformation, the hydrogen atom to be removed and the leaving group (the tosylate group, -OTs) must lie in the same plane and be oriented at a dihedral angle of 180° to each other.

For the elimination of this compound tosylate, a strong, non-nucleophilic base like sodium ethoxide is used. The reaction proceeds as follows:

The starting alcohol, for instance, (2R)-1-phenylbutan-2-ol, is converted to (2R)-1-phenylbutan-2-yl tosylate with retention of configuration.

To form the major product, 1-phenylbut-1-ene, the molecule must rotate around the C1-C2 bond to place a hydrogen atom on C1 anti-periplanar to the tosylate group on C2.

The base then removes this specific anti-periplanar proton, and simultaneously, the C=C double bond forms as the tosylate group departs.

The relative positions of the phenyl group (on C1) and the ethyl group (on C2) in this required conformation dictate whether the (E) or (Z) isomer of 1-phenylbut-1-ene is formed. A different starting stereoisomer, (2S)-1-phenylbutan-2-ol, would require a different rotational conformation to achieve the anti-periplanar alignment, leading to the formation of the opposite alkene stereoisomer. This stereospecificity makes the E2 reaction a powerful tool in stereocontrolled synthesis.

Chiral Induction and Transfer Mechanisms

Chiral induction in reactions involving this compound, or its conversion to other chiral molecules, relies on the transfer of chirality from a stereogenic element to create a new stereocenter with a bias for one enantiomer. This can be achieved through enzymatic processes or by using chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

A prominent example of chiral induction is seen in the biocatalytic conversion of racemic alcohols into enantiopure chiral amines, a key transformation in the pharmaceutical industry. While research on this compound is specific, a one-pot enzymatic cascade developed for the closely related racemic 4-phenyl-2-butanol (B1222856) provides a clear mechanistic framework. nih.gov This system uses a combination of enzymes to achieve a stereo-divergent synthesis, meaning either the (S)- or (R)-amine can be produced from the racemic alcohol starting material. nih.gov

The mechanism involves several key enzymatic steps:

Oxidation: Two enantio-complementary alcohol dehydrogenases (ADHs) are used. One ADH selectively oxidizes the (S)-alcohol enantiomer to the corresponding ketone (4-phenyl-2-butanone), while the other selectively oxidizes the (R)-enantiomer. This process effectively converts the racemic alcohol into a prochiral ketone.

Cofactor Recycling: The ADHs require oxidized cofactors (NAD⁺/NADP⁺) to function. Oxidases are included in the cascade to regenerate these cofactors by reducing molecular oxygen to water, ensuring the catalytic cycle continues. nih.gov

Reductive Amination: An enantioselective transaminase (TA), which can be chosen to be either (S)- or (R)-selective, catalyzes the conversion of the intermediate ketone into the desired chiral amine. The TA transfers an amino group from an amine donor (like alanine (B10760859) or isopropylamine) to the ketone, creating a new chiral center. The stereoselectivity of the TA dictates the configuration of the final amine product. nih.gov

This enzymatic cascade successfully converted racemic 4-phenyl-2-butanol into the (S)- or (R)-amine with good to excellent enantioselectivity, demonstrating an effective chiral transfer mechanism from the enzymes' active sites to the substrate. nih.gov Such biocatalytic systems represent a powerful method for chiral induction, offering a green alternative to traditional chemical methods. nih.gov

Racemization Mechanisms and Catalytic Control

Racemization is the process of converting an enantiomerically enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For secondary benzylic alcohols like this compound, this process is of significant interest, particularly in dynamic kinetic resolution (DKR) protocols where the unwanted enantiomer is continuously racemized and recycled back into the desired stereoselective transformation. nih.gov The racemization of such alcohols can be achieved under various catalytic conditions, generally proceeding through two primary mechanisms: a carbocation-mediated pathway or an oxidation-reduction sequence.

Carbocation-Mediated Racemization: Under acidic conditions, the hydroxyl group of the alcohol can be protonated, turning it into a good leaving group (water). Subsequent departure of the water molecule generates a planar, achiral carbocation intermediate. The nucleophile (water) can then attack this intermediate from either face with equal probability, leading to the formation of a racemic mixture of the alcohol. acs.org This process can be promoted by various acid catalysts.

Oxidation-Reduction Racemization: This mechanism involves the oxidation of the secondary alcohol to its corresponding prochiral ketone (1-phenyl-2-butanone), followed by the reduction of the ketone back to the racemic alcohol. This sequence requires a catalyst capable of mediating this hydrogen transfer. Many ruthenium and vanadium-based catalysts operate via this pathway, often termed a "hydrogen-borrowing" sequence. nih.govrsc.org

A variety of catalysts have been developed to efficiently control the racemization of secondary benzylic alcohols.

| Catalyst System | Proposed Mechanism | Typical Conditions | Reference |

|---|---|---|---|

| 2-Carboxyphenylboronic acid / Oxalic acid | Brønsted acid-catalyzed C–O cleavage via carbocation intermediate | 2-butanone (B6335102), 40-60 °C | acs.org |

| Solid Acid Catalysts (e.g., Cation Exchange Resins) | Formation of carbocation intermediate on the solid support | Aqueous/organic solvent, 20-150 °C | google.com |

| Vanadyl sulfate (B86663) (VOSO₄) | Formation of carbenium ion intermediate | n-octane, 80 °C | rsc.org |

| Cyclopentadienylruthenium Complexes (e.g., [CpRu(CO)(PPh₃)]-type) / Ag₂O | Oxidation-reduction sequence | Toluene (B28343), 25 °C, aerobic | acs.org |

| Alcohol Dehydrogenase (non-stereoselective variants) | Hydrogen-borrowing oxidation-reduction sequence | Aqueous buffer | nih.gov |

| Niobium Phosphate (NbOPO₄·nH₂O) | Lewis acid-assisted formation of carbocation | Toluene, 60 °C | scielo.br |

These catalytic systems are crucial for developing efficient DKR processes, which can theoretically achieve a 100% yield of a single enantiomer from a racemic starting material. nih.gov

Role of Carbocation Intermediates and Rearrangements

Carbocation intermediates are central to many reactions of alcohols, including substitution (Sₙ1), elimination (E1), and rearrangement reactions. libretexts.org For this compound, the formation of a carbocation under acidic conditions can lead to significant structural reorganization to form a more stable intermediate. This phenomenon is known as a carbocation rearrangement. byjus.com

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation and inductive effects from adjacent alkyl groups. byjus.com Benzylic carbocations, where the positive charge is adjacent to a phenyl ring, are particularly stable due to resonance delocalization of the charge into the aromatic system.

When this compound is treated with a strong acid, the hydroxyl group is protonated to form an oxonium ion. Loss of a water molecule generates a secondary carbocation at the C2 position.

While this secondary carbocation is adjacent to a phenyl group, the positive charge is not directly on the benzylic carbon (C1). The adjacent benzylic carbon (C1) possesses a hydrogen atom. This setup allows for a highly favorable rearrangement known as a 1,2-hydride shift. youtube.commasterorganicchemistry.com In this process, a hydrogen atom from the C1 position migrates with its bonding pair of electrons to the adjacent positively charged C2 carbon. libretexts.orgyoutube.com

This rearrangement transforms the less stable secondary carbocation into a significantly more stable tertiary benzylic carbocation. The resulting carbocation is tertiary (connected to three other carbon atoms) and benzylic, benefiting from both hyperconjugation from the alkyl groups and extensive resonance stabilization from the phenyl ring. youtube.com

This rearranged carbocation can then react with a nucleophile (e.g., water or a halide ion) to yield a rearranged product, such as 2-phenylbutan-2-ol, or undergo elimination to form an alkene. The strong thermodynamic driving force to form a more stable carbocation means that reactions of this compound that proceed via a carbocation intermediate are likely to yield products derived from this rearranged structure. youtube.commasterorganicchemistry.com

Advanced Characterization and Analytical Methodologies for 1 Phenylbutan 2 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-Phenylbutan-2-ol. High-resolution techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. sci-hub.se For this compound, both ¹H and ¹³C NMR provide critical information. In a chiral, non-racemic environment, or when derivatized with a chiral agent, NMR can be used to differentiate between the (R) and (S) enantiomers. However, even without chiral auxiliaries, high-resolution ¹H NMR of the racemate provides significant structural detail.

The protons on the carbon adjacent to the chiral center (C1) are diastereotopic. This means that even in an achiral solvent, they are in chemically non-equivalent environments and should, in principle, exhibit different chemical shifts and coupling constants. The complexity of the splitting patterns for the protons on C1, C2, and C3 can be analyzed to confirm the structure.

¹H NMR Spectral Data Interpretation of this compound:

Phenyl group (C₆H₅): A multiplet typically appearing between δ 7.20-7.40 ppm.

CH-OH proton (C2): A multiplet around δ 3.8 ppm. The coupling to adjacent protons on C1 and C3 provides structural confirmation.

CH₂ group (C1): The two diastereotopic protons will appear as separate multiplets (or a complex multiplet) around δ 2.7-2.9 ppm.

CH₂ group (C3): A multiplet around δ 1.5 ppm.

CH₃ group (C4): A triplet around δ 0.9 ppm.

OH proton: A broad singlet whose chemical shift is concentration and solvent-dependent. docbrown.info

¹³C NMR Spectral Data of this compound: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached groups, with the carbon bearing the hydroxyl group (C2) being significantly downfield. docbrown.info

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~45 |

| C2 (CH-OH) | ~72 |

| C3 (CH₂) | ~30 |

| C4 (CH₃) | ~10 |

| C (ipso) | ~139 |

| C (ortho) | ~129 |

| C (meta) | ~128 |

| C (para) | ~126 |

Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (molar mass: 150.22 g/mol ), the molecular ion peak (M⁺) may be observed at m/z 150, although for alcohols, it is often weak or absent. libretexts.org

The fragmentation of this compound is dictated by the stability of the resulting carbocations. Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. libretexts.org

Loss of an ethyl radical (•CH₂CH₃, 29 Da) results in a fragment ion at m/z 121 .

Loss of a benzyl (B1604629) radical (•CH₂C₆H₅, 91 Da) results in a fragment ion at m/z 59 .

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can produce a peak at m/z 132 . libretexts.org

Benzylic Cleavage: The formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) is characteristic of compounds containing a benzyl group, leading to a prominent peak at m/z 91 .

These characteristic fragments allow for the confident identification of the this compound structure. Purity can be assessed by the absence of peaks corresponding to potential impurities.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 132 | [C₁₀H₁₂]⁺• | M⁺ - H₂O (Dehydration) |

| 121 | [C₈H₉O]⁺ | M⁺ - •C₂H₅ (Alpha-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 59 | [C₃H₇O]⁺ | M⁺ - •C₇H₇ (Alpha-cleavage) |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are essential for separating the enantiomers of this compound and determining the enantiomeric purity of a sample. This requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). sepscience.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. phenomenex.com The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including alcohols. chromatographyonline.com

For the analysis of this compound, a normal-phase HPLC method is typically employed.

Typical Chiral HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Under these conditions, the (R) and (S) enantiomers of this compound will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Analysis

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. nih.gov This method utilizes a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. gcms.cz These cyclodextrin-based CSPs form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in retention times. sci-hub.se

Due to the volatility of this compound, it is well-suited for chiral GC analysis without derivatization.

Typical Chiral GC Parameters:

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 180 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This method allows for the determination of the enantiomeric ratio in a given sample, which is crucial for quality control in asymmetric synthesis. nih.gov

Determination of Absolute Configuration

While chiral chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. Determining the absolute configuration requires additional methods.

One powerful technique is Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations (Density Functional Theory, DFT) for the known (R) and (S) structures, the absolute configuration can be unambiguously assigned. This method has been successfully applied to determine the absolute configuration of similar molecules like 1-phenylethanol. nih.gov

Another common approach involves the use of chiral derivatizing agents , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The alcohol is esterified with both enantiomers of Mosher's acid, creating a pair of diastereomers. These diastereomers have distinct NMR spectra, and analysis of the differences in the chemical shifts of the protons near the newly formed chiral center allows for the assignment of the absolute configuration of the original alcohol.

Finally, if a single crystal of one of the enantiomers can be obtained, X-ray crystallography provides a definitive determination of the three-dimensional structure and thus the absolute configuration.

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) is a powerful technique for determining the absolute three-dimensional structure of a molecule. For a chiral alcohol like this compound, which is a liquid or low-melting solid at room temperature, this analysis requires the preparation of a suitable crystalline derivative.

The process involves chemically reacting the hydroxyl group of this compound with a reagent that imparts crystallinity and often contains a heavy atom to facilitate the analysis. The resulting solid derivative can then be grown into a single crystal suitable for XRD analysis.

In an XRD experiment, a beam of X-rays is directed at the single crystal, which diffracts the X-rays into a unique pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule and determine the precise spatial arrangement of every atom. This allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral center.

While specific XRD studies on derivatives of this compound are not prominently available in the literature, the data obtained from such an analysis would be presented in a standardized format. The table below illustrates the typical crystallographic data that would be generated for a hypothetical crystalline derivative.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C17H17NO4 |

| Formula Weight | 299.32 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.2351(1) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| Volume (Å3) | 2022.17(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.519 |

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a key physical property of chiral compounds like the enantiomers of this compound. wikipedia.org Enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. libretexts.orgmasterorganicchemistry.com The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.org This phenomenon is measured using a polarimeter. libretexts.org

The magnitude and direction of rotation are reported as the specific rotation ([α]), which is a characteristic constant for a pure enantiomer under standard conditions (specific temperature, wavelength, solvent, and concentration). wikipedia.orgmasterorganicchemistry.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.orgmasterorganicchemistry.com

For a sample that is not enantiomerically pure, the observed optical rotation can be used to determine its purity. This is expressed as optical purity or, more commonly, enantiomeric excess (ee). masterorganicchemistry.comlibretexts.org Enantiomeric excess is the percentage excess of one enantiomer over the other. masterorganicchemistry.comchemistrysteps.com It can be calculated using the following formula:

Enantiomeric Excess (ee) % = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100 libretexts.orglibretexts.org

Once the enantiomeric excess is known, the percentage of each enantiomer in the mixture can be calculated. libretexts.orgchemistrysteps.com

The following table demonstrates the calculation of enantiomeric excess and the composition of a mixture of this compound enantiomers, assuming a hypothetical specific rotation for the pure (S)-enantiomer of +25.0°.

| Observed Specific Rotation ([α]obs) | Enantiomeric Excess (ee) % | % of (+)-enantiomer (Major) | % of (-)-enantiomer (Minor) |

|---|---|---|---|

| +25.0° | 100% | 100% | 0% |

| +12.5° | 50% | 75% | 25% |

| +5.0° | 20% | 60% | 40% |

| 0.0° | 0% | 50% | 50% |

| -18.75° | 75% (of the (-)-enantiomer) | 12.5% | 87.5% |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method. libretexts.org For this compound, derivatization is often necessary to improve its analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC): The hydroxyl group (-OH) of this compound is polar and capable of hydrogen bonding. libretexts.org These characteristics can lead to poor peak shape (tailing) and reduced volatility, which are undesirable for GC analysis. libretexts.orgyoutube.com Common derivatization strategies for alcohols in GC involve replacing the active hydrogen of the hydroxyl group. youtube.com

Silylation: This is a widely used method where the hydroxyl hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. The resulting TMS ether is more volatile and less polar, leading to improved chromatographic performance. libretexts.orgyoutube.com

Acylation: This involves converting the alcohol to an ester. This also increases volatility and can reduce adsorption effects. youtube.com

For High-Performance Liquid Chromatography (HPLC): this compound lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) or visible light strongly, making it difficult to detect with standard HPLC-UV detectors. Derivatization for HPLC aims to attach a UV-absorbing or fluorescent tag to the molecule. chemistrysteps.com

Esterification with Chromophoric Acids: The alcohol can be reacted with an aromatic carboxylic acid or its derivative (like an acid chloride) in the presence of a catalyst. chemistrysteps.com The resulting ester incorporates the strong chromophore from the acid, allowing for sensitive detection by HPLC-UV.

Reaction with Fluorescent Tags: For even higher sensitivity, reagents that impart fluorescence can be used. This allows for detection using a fluorescence detector, which is often more sensitive and selective than UV detection.

The following table summarizes common derivatization strategies applicable to this compound.

| Analytical Method | Strategy | Example Reagent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve peak shape |

| Gas Chromatography (GC) | Acylation | Acetic Anhydride | Increase volatility, improve thermal stability |

| HPLC | Esterification (Chromophore Tagging) | Benzoyl Chloride | Enable or enhance UV detection |

| HPLC | Esterification (Fluorophore Tagging) | Dansyl Chloride | Enable highly sensitive fluorescence detection |

Computational Chemistry and Theoretical Studies of 1 Phenylbutan 2 Ol

Molecular Modeling and Conformational Analysis

The conformational landscape of 1-phenylbutan-2-ol is primarily defined by the rotation around several key single bonds:

The bond between the chiral carbon (C2) and the benzyl (B1604629) carbon (C1).

The bond between the chiral carbon (C2) and the ethyl group (C3).

The bond between the chiral carbon (C2) and the oxygen of the hydroxyl group.

Due to the presence of a chiral center at the C2 position, this compound exists as two distinct enantiomers: (R)-1-phenylbutan-2-ol and (S)-1-phenylbutan-2-ol. Each enantiomer has its own unique set of stable conformers. Computational methods, such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule. mdpi.com These methods calculate the steric and electronic interactions between atoms to identify the geometries with the lowest energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed description of a molecule's electronic structure, which governs its chemical behavior. acs.org These calculations determine the distribution of electrons within the molecule, the energies of molecular orbitals, and the electrostatic potential.

The electronic structure of this compound is characterized by the interplay between the electron-rich aromatic phenyl ring and the polar hydroxyl (-OH) group. libretexts.org DFT calculations can generate an electrostatic potential map, which visually represents the charge distribution. For this compound, these maps would show a negative potential (red) around the electronegative oxygen atom and a positive potential (blue) around the hydroxyl hydrogen and the hydrogens on the phenyl ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

The reactivity of a molecule can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

Prediction of Spectroscopic Parameters and Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The process begins with the geometry optimization of the most stable conformer of this compound using a method like DFT. Following optimization, specific calculations are performed:

NMR Spectra: The magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These values are then converted into chemical shifts (δ), which can be directly compared to experimental NMR data. nih.gov The distinct chemical environments of the protons and carbons in this compound, influenced by the phenyl ring and hydroxyl group, result in a unique NMR fingerprint. thermofisher.com

IR Spectra: Vibrational frequency calculations are performed on the optimized structure. The resulting frequencies and their intensities correspond to the absorption bands in an IR spectrum. These bands are associated with specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and C-O stretching.

The accuracy of these predicted spectra is assessed by comparing them with experimental results obtained from laboratory spectrometers. A strong correlation between the predicted and experimental spectra serves to validate the computational model and confirms the structural assignment. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. ceur-ws.org By modeling the reaction pathway, chemists can characterize the structures and energies of reactants, products, intermediates, and, most importantly, the transition state (TS). acs.orgnih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction.

For this compound, a secondary alcohol, two common reactions that can be modeled are oxidation and dehydration:

Oxidation to 1-phenylbutan-2-one: Secondary alcohols can be oxidized to form ketones. masterorganicchemistry.com Computational modeling can elucidate the mechanism of this transformation, for instance, with an oxidizing agent like chromic acid. The calculations would map the potential energy surface for the removal of the hydroxyl hydrogen and the hydrogen from the C2 carbon, identifying the geometry of the transition state and the energy barrier for the reaction. pnas.org

Dehydration to Alkenes: Acid-catalyzed dehydration of this compound would lead to the formation of an alkene and water. acs.org Theoretical modeling can distinguish between possible mechanistic pathways, such as E1 or E2, and predict the regioselectivity—that is, which alkene isomer(s) would be the major product(s) (e.g., 1-phenyl-1-butene vs. 1-phenyl-2-butene). By calculating the activation energies for the different pathways, the most favorable route can be determined. researchgate.netresearchgate.net

Characterizing the transition state involves not only determining its energy but also its precise geometry, including bond lengths and angles at the point of maximum energy. This information is critical for a fundamental understanding of how chemical bonds are broken and formed during a reaction.

Applications of 1 Phenylbutan 2 Ol As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Therapeutically Relevant Molecular Scaffolds (e.g., Hydroxyethylamine Derivatives)

The 1,3-diamino-4-phenylbutan-2-ol scaffold is a critical structural motif found in a variety of therapeutically important molecules, particularly a class of drugs known as hydroxyethylamine (HEA) HIV protease inhibitors. nih.gov These drugs, which include examples like Darunavir and Saquinavir, rely on the specific stereochemistry of this backbone to effectively bind to the active site of the HIV protease enzyme. nih.gov The synthesis of derivatives of 1,3-diamino-4-phenylbutan-2-ol is therefore of significant interest in medicinal chemistry.

A highly efficient and stereoselective two-step protocol has been developed to synthesize N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. nih.gov This method bypasses the common use of a chiral epoxide intermediate, offering a more direct route. The process begins with a three-component reaction involving an N-protected L-phenylalaninal, an amine, and a masked acyl cyanide (MAC) reagent, which proceeds with complete diastereoselectivity. nih.gov The resulting intermediate amide is then reduced in a one-pot process to yield the target diamino alcohol building block. nih.gov The high degree of stereocontrol is attributed to the initial addition step following a Felkin-Anh model. nih.gov

Table 1: Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Derivatives

This interactive table summarizes the rapid, two-step synthesis protocol.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Stereoselectivity |

| 1 | Three-Component MAC Oxyhomologation | N,N-dibenzyl-L-phenylalaninal, various amines, H-MAC-TBS | N,N-dibenzyl-O-TBS-protected anti-(2S,3S)-allophenylnorstatin amides | Fully diastereoselective (anti) |

| 2 | Carbonyl-Activated Hydride Reduction | Trimethylsilyl (B98337) chloride, Lithium aluminium hydride | N³-dibenzyl-protected anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives | Configuration retained |

Development of Novel Reagents and Intermediates for Asymmetric Synthesis

The synthesis of enantiopure chiral amines is a crucial transformation in the chemical industry, as these compounds are key intermediates for many active pharmaceutical ingredients (APIs). nih.gov Racemic 1-phenylbutan-2-ol (often referred to as 4-phenyl-2-butanol (B1222856) in the literature) serves as an accessible precursor for the production of the corresponding chiral amines, (S)- and (R)-4-phenylbutan-2-amine.

A one-pot enzymatic cascade has been successfully developed to convert racemic 4-phenyl-2-butanol directly into either the (S) or (R) enantiomer of the amine. nih.gov This cell-free biocatalytic system demonstrates the power of multi-enzyme reactions. The cascade utilizes a combination of two enantio-complementary alcohol dehydrogenases (ADHs) to oxidize the racemic alcohol to the intermediate ketone (4-phenyl-2-butanone), and then either an (S)- or (R)-enantioselective transaminase (TAm) to convert the ketone into the desired chiral amine. nih.gov The system includes oxidases for the in-situ recycling of NAD(P)⁺ cofactors, making the process highly efficient. nih.gov This biocatalytic approach provides a sustainable alternative to traditional metal-catalyzed methods, yielding the (S)-amine with good enantioselectivity (73% ee) and the (R)-amine with excellent enantioselectivity (>99% ee). nih.gov

Table 2: Enzymatic Cascade for Asymmetric Synthesis of Chiral Amines from Racemic 4-Phenyl-2-butanol

This table outlines the components and outcomes of the stereodivergent enzymatic cascade.

| Target Product | Key Enzymes | Cofactors | Achieved Conversion | Enantiomeric Excess (ee) |

| (S)-4-phenylbutan-2-amine | HLADH, LbADH, HEWT-TAm, NOX | NAD⁺, NADP⁺, FAD, PLP | Good | 73% |

| (R)-4-phenylbutan-2-amine | HLADH, LbADH, TsRTA-TAm, NOX | NAD⁺, NADP⁺, FAD, PLP | Good | >99% |

Utilization in Cascade Reactions and Multifunctional Catalysis

Cascade reactions, where multiple transformations occur in a single pot, represent a highly efficient and environmentally benign strategy in chemical synthesis by minimizing waste and purification steps. rsc.org Multifunctional catalysts are key enablers of these processes. mdpi.comnih.gov While this compound itself can be a component, related structures like 4-(4-methoxyphenyl)butan-2-one are synthesized using elegant cascade reactions, highlighting the relevance of this molecular framework in advanced catalysis. rsc.orgrsc.org

Table 3: Cascade Synthesis of a this compound Precursor

This table breaks down the multifunctional catalytic cascade for synthesizing 4-(4-methoxyphenyl)butan-2-one.

| Reaction Stage | Catalyst Function | Transformation |

| 1. Dehydrogenation | Bimetallic sites (AuPd) | 4-methoxybenzyl alcohol → 4-methoxybenzaldehyde |

| 2. Aldol Condensation | Support (e.g., MgO, TiO₂) | 4-methoxybenzaldehyde + acetone (B3395972) → 4-(4-methoxyphenyl)but-3-en-2-one |

| 3. Hydrogenation | Bimetallic sites (AuPd) | 4-(4-methoxyphenyl)but-3-en-2-one → 4-(4-methoxyphenyl)butan-2-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。